3-[(3,4-diethoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole
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Overview
Description
3-[(3,4-diethoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs This particular compound features a unique structure with two indole moieties connected through a central phenyl ring substituted with ethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-diethoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . For this compound, the starting materials would include 3,4-diethoxybenzaldehyde and indole derivatives. The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-diethoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce carbonyl functionalities.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxaldehyde derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-[(3,4-diethoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-[(3,4-diethoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to anticancer effects. Additionally, its antioxidant properties can reduce oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
3-(2,3-Dihydroxypropylamino)phenyl-4-(5-fluoro-1-methyl-1H-indol): Another indole derivative with potential therapeutic applications.
Uniqueness
3-[(3,4-diethoxyphenyl)(1H-indol-3-yl)methyl]-1H-indole is unique due to its dual indole structure and the presence of ethoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C27H26N2O2 |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
3-[(3,4-diethoxyphenyl)-(1H-indol-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C27H26N2O2/c1-3-30-25-14-13-18(15-26(25)31-4-2)27(21-16-28-23-11-7-5-9-19(21)23)22-17-29-24-12-8-6-10-20(22)24/h5-17,27-29H,3-4H2,1-2H3 |
InChI Key |
RPLSYOGYKYHAOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)OCC |
Origin of Product |
United States |
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